molecular formula C9H15N3O3S B261721 N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide

N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide

Cat. No. B261721
M. Wt: 245.3 g/mol
InChI Key: HJBUEKSTMOGIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide, also known as S32212, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a high affinity for a specific subtype of serotonin receptor, known as 5-HT6, which is primarily located in the brain.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a high affinity for the 5-HT6 receptor, which is primarily located in the brain and is involved in the regulation of mood, cognition, and appetite. Studies have suggested that modulating the activity of this receptor may have therapeutic potential for the treatment of a variety of neuropsychiatric disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide involves its interaction with the 5-HT6 receptor. This receptor is a G protein-coupled receptor that is coupled to the activation of adenylate cyclase, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). By binding to this receptor, this compound can modulate the activity of this signaling pathway, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its interaction with the 5-HT6 receptor. Studies have shown that this compound can modulate the activity of this receptor, leading to changes in neuronal activity and neurotransmitter release. This can result in a variety of effects on behavior and physiology, including changes in mood, cognition, and appetite.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide in lab experiments is its high affinity for the 5-HT6 receptor. This allows for precise modulation of this receptor's activity, which can be useful for studying its role in various physiological and pathological processes. However, one limitation of using this compound is its specificity for this receptor subtype, which may limit its utility for studying other serotonin receptors or neurotransmitter systems.

Future Directions

There are several future directions for research on N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide. One area of interest is the potential therapeutic applications of this compound for the treatment of neuropsychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another area of interest is the development of new compounds that can modulate the activity of the 5-HT6 receptor with greater specificity and potency. These compounds could have potential applications in the development of new drugs for the treatment of neuropsychiatric disorders.

Synthesis Methods

The synthesis of N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing this compound involves the reaction of 5-methylisoxazole-3-carboxylic acid with piperidine and sulfonyl chloride in the presence of a catalyst. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

Molecular Formula

C9H15N3O3S

Molecular Weight

245.3 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)piperidine-1-sulfonamide

InChI

InChI=1S/C9H15N3O3S/c1-8-7-9(10-15-8)11-16(13,14)12-5-3-2-4-6-12/h7H,2-6H2,1H3,(H,10,11)

InChI Key

HJBUEKSTMOGIAX-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)N2CCCCC2

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)N2CCCCC2

Origin of Product

United States

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